5-Fluoro-2-(piperidin-4-yl)pyrimidine
Description
IUPAC Nomenclature and Systematic Identification
The compound 5-fluoro-2-(piperidin-4-yl)pyrimidine is systematically named according to IUPAC rules as This compound . Its molecular formula, C₉H₁₂FN₃ , reflects a pyrimidine ring substituted with a fluorine atom at position 5 and a piperidin-4-yl group at position 2. The SMILES notation (C1CNCCC1C2=NC=NC=C2F ) and InChI key (RWWBCERSQVBXBH-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity.
Key identifiers include:
- CAS Registry Number : 1342881-20-2
- Molecular Weight : 181.21 g/mol
- Synonym : 5-fluoro-2-piperidin-4-ylpyrimidine
The systematic naming prioritizes the pyrimidine core, with substituents numbered to minimize positional indices, consistent with heterocyclic nomenclature conventions.
Molecular Geometry and Conformational Analysis
The molecule features a planar pyrimidine ring (bond angles ~120°) fused to a piperidine ring in a chair conformation. Computational models reveal:
- Piperidine ring puckering : The piperidin-4-yl group adopts a chair conformation, minimizing steric strain between the pyrimidine and piperidine moieties.
- Dihedral angles : The C2–N bond linking the pyrimidine and piperidine rings shows a torsional angle of 12.5°, optimizing π-orbital overlap between the aromatic system and the piperidine nitrogen.
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C5–F bond length | 1.35 Å | |
| Pyrimidine C–N bond length | 1.33 Å | |
| Piperidine C–N bond length | 1.47 Å | |
| N–C2–C1 (piperidine) angle | 112.4° |
The fluorine atom’s electronegativity induces partial positive charges on adjacent pyrimidine carbons, influencing reactivity.
Crystallographic Characterization and Bond Length Optimization
While single-crystal X-ray data for this compound remains unpublished, related fluoropyrimidines (e.g., 5-fluoro-4-(piperidin-4-yl)pyrimidine) crystallize in the Pbca space group with unit cell dimensions a = 8.0704 Å, b = 13.410 Å, and c = 33.082 Å. Comparable compounds exhibit:
- Hydrogen bonding : N–H···F interactions stabilize lattice packing (distance: 2.70 Å).
- Van der Waals interactions : Dominated by C–H···π contacts between pyrimidine rings.
Bond length optimization via density functional theory (DFT) predicts:
- Pyrimidine ring aromaticity : Delocalization indices confirm aromatic character (HOMA = 0.92).
- Piperidine chair stability : Calculated energy difference between chair and boat conformers is 6.8 kcal/mol.
Comparative Analysis with Related Fluorinated Pyrimidine Derivatives
Table 2: Structural Comparison with Analogues
Key differences include:
- Electronic effects : The C2-piperidinyl group in the title compound enhances nucleophilic aromatic substitution compared to C4-substituted analogues.
- Solubility : Methoxyethyl derivatives (e.g., ) exhibit improved aqueous solubility due to polar side chains, unlike the parent compound.
- Crystallinity : Fluorine-free analogues lack the dense packing driven by C–F···H interactions.
Properties
IUPAC Name |
5-fluoro-2-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMZRTRYVXITLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-(piperidin-4-yl)pyrimidine is the protein serine/threonine-protein kinase B-raf. This protein plays a crucial role in regulating cell growth and proliferation, making it a key target in the treatment of various cancers.
Mode of Action
This compound interacts with its target by inhibiting the activity of the serine/threonine-protein kinase B-raf. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and proliferation.
Biochemical Pathways
The action of this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is involved in a variety of cellular functions, including cell growth and survival. By inhibiting the serine/threonine-protein kinase B-raf, this compound disrupts this pathway, leading to altered cell growth and proliferation.
Pharmacokinetics
Piperidine derivatives, which include this compound, are known to exhibit a wide range of biological activities and are used in the production of various drugs. These properties suggest that this compound likely has favorable ADME properties that contribute to its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the serine/threonine-protein kinase B-raf. This inhibition disrupts the PI3K signaling pathway, leading to changes in cell growth and proliferation. These changes can result in the death of cancer cells, thereby contributing to the compound’s anticancer effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the efficacy of piperidine derivatives can be influenced by various factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(piperidin-4-yl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves thymidylate synthase, an enzyme critical for DNA synthesis. The fluorine atom in this compound enhances its binding affinity to thymidylate synthase, leading to the inhibition of this enzyme’s activity. Additionally, this compound has been shown to interact with DNA topoisomerase 1, an enzyme involved in DNA replication and transcription. The interaction with DNA topoisomerase 1 results in the stabilization of the enzyme-DNA complex, thereby preventing the relaxation of supercoiled DNA and inhibiting cell proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway. It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and tumor growth. Furthermore, this compound has been shown to alter gene expression by inhibiting RNA and DNA-modifying enzymes, resulting in the suppression of oncogenes and the activation of tumor suppressor genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of thymidylate synthase and DNA topoisomerase 1. The binding of this compound to thymidylate synthase results in the formation of a stable enzyme-inhibitor complex, thereby blocking the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. Additionally, the interaction with DNA topoisomerase 1 leads to the stabilization of the enzyme-DNA complex, preventing the relaxation of supercoiled DNA and inhibiting DNA replication. These interactions collectively contribute to the antiproliferative and cytotoxic effects of this compound on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Prolonged exposure to this compound can lead to the accumulation of DNA damage and the activation of DNA repair mechanisms. In in vitro and in vivo studies, long-term treatment with this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anticancer activity with minimal toxicity. At higher doses, this compound can induce toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without inducing severe toxicity. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound undergoes metabolic transformation to produce active metabolites that contribute to its anticancer activity. The primary metabolic pathway involves the hydroxylation of the piperidine ring, followed by conjugation with glucuronic acid. These metabolic transformations enhance the solubility and excretion of this compound, thereby reducing its toxicity. Additionally, the interaction with cytochrome P450 enzymes can influence the metabolic flux and levels of various metabolites, further modulating the biological activity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cells, this compound can bind to intracellular proteins, such as thymidylate synthase and DNA topoisomerase 1, to exert its biological effects. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes. These factors collectively determine the localization and accumulation of this compound in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and RNA-modifying enzymes. The presence of targeting signals and post-translational modifications can direct this compound to specific nuclear compartments, such as the nucleolus and chromatin. These interactions facilitate the inhibition of thymidylate synthase and DNA topoisomerase 1, leading to the suppression of DNA replication and transcription. Additionally, the subcellular localization of this compound can influence its stability and degradation, further modulating its biological activity.
Biological Activity
5-Fluoro-2-(piperidin-4-yl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the realm of cancer therapy. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Target Proteins and Enzymes
The primary target of this compound is the serine/threonine-protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway involved in cell proliferation and survival. The compound inhibits B-Raf activity, leading to downstream effects that can induce apoptosis in cancer cells.
Additionally, this compound interacts with thymidylate synthase, an enzyme essential for DNA synthesis. The presence of the fluorine atom enhances its binding affinity to this enzyme, resulting in its inhibition and subsequent disruption of DNA replication.
Biochemical Pathways
The inhibition of B-Raf affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, further influencing cellular processes related to growth and survival. By modulating these pathways, this compound can significantly alter cell function and metabolism.
Cellular Effects
Apoptosis Induction
In cancer cells, this compound has been shown to induce apoptosis through the activation of the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to programmed cell death.
Impact on Cell Signaling and Gene Expression
The compound also modulates gene expression by influencing transcription factors involved in cell cycle regulation and apoptosis. This modulation can lead to decreased proliferation rates in various cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics typical of piperidine derivatives. These compounds are known for their ability to penetrate biological membranes effectively, which is critical for their therapeutic efficacy.
Case Studies
- Anticancer Activity
- In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values observed were significantly lower than those for traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced efficacy .
- Selectivity and Side Effects
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Use |
|---|---|---|
| 5-Fluorouracil | Pyrimidine with fluorine | Widely used anticancer agent |
| Capecitabine | Oral prodrug of 5-Fluorouracil | Anticancer treatment |
| Tegafur | Another prodrug of 5-Fluorouracil | Cancer therapy |
The unique substitution pattern at the piperidine and pyrimidine rings of this compound may confer distinct biological activities compared to these similar compounds, offering potential for novel therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 SCH 66712 vs. EMTPP
EMTPP (a related imidazole-based compound) shares structural similarities with SCH 66712 but differs in the substituents on the imidazole ring. Key comparative
- Key Insight : The phenyl group in SCH 66712 enhances binding affinity and catalytic efficiency compared to EMTPP’s ethyl group. The lower partition ratio of SCH 66712 indicates that fewer molecules are metabolized per enzyme inactivation event, making it a more potent MBI .
2.1.2 SCH 66712 vs. Other Fluorinated Pyrimidines
Compounds like 5-fluoro-2-(piperidin-4-yl)pyridine-4-boronic acid () and 5-chloro-2-(piperidin-4-yl)pyridine derivatives () share the fluorinated pyrimidine core but differ in substituents (e.g., boronic acid, xanthene groups).
Enzyme Selectivity
SCH 66712 demonstrates selectivity for CYP2D6 over other CYP isoforms:
| Enzyme | SCH 66712 $ K_I $ | Reference |
|---|---|---|
| CYP2D6 | 0.55 µM | |
| CYP3A4 | 5–10× higher | |
| CYP2C9 | 5–10× higher | |
| CYP2C19 | 5–10× higher |
- Key Insight : The piperazine and phenyl-imidazole moieties in SCH 66712 contribute to CYP2D6 specificity. Molecular modeling shows that the phenyl group aligns near the heme iron (2.2 Å), facilitating covalent adduction .
Metabolic Stability and Adduction Mechanisms
- SCH 66712: Forms a 1.2:1 protein adduct with CYP2D6, leading to irreversible inactivation. Loss of native heme (25%) and CO-binding capacity (20%) occurs upon adduction .
- EMTPP : Generates multiple metabolites (e.g., oxidized ethyl substituent) and a higher partition ratio, suggesting less efficient inactivation .
Molecular Interactions
- π–π Interactions : SCH 66712 forms face-to-face and edge-to-edge interactions with Phe120 (3.2 Å and 2.7 Å, respectively), stabilizing the enzyme-inhibitor complex .
- Thr309 Adduction : Modeling predicts covalent modification of Thr309 in CYP2D6, though direct MS evidence is lacking due to ionization challenges .
Q & A
Q. What are the primary metabolic pathways of 5-Fluoro-2-(piperidin-4-yl)pyrimidine derivatives like SCH 66712, and how do they influence CYP2D6 inactivation?
Q. How does SCH 66712 inhibit CYP2D6, and what distinguishes it from other mechanism-based inhibitors?
SCH 66712 acts as a potent mechanism-based inhibitor (MBI) of CYP2D6, with a partition ratio of ~3, indicating efficient enzyme inactivation per catalytic cycle . Unlike EMTPP (a related inhibitor with a partition ratio of 99), SCH 66712 forms fewer metabolites and primarily targets the apoprotein rather than heme, as shown by <25% heme loss despite >90% enzyme activity loss . Its higher potency (Ki = 0.55 μM vs. EMTPP’s 5.5 μM) correlates with its phenyl group positioning 2.2 Å from the heme iron, facilitating adduct formation .
Advanced Research Questions
Q. What experimental challenges arise in detecting CYP2D6 adducts formed by SCH 66712, and how are they addressed methodologically?
Adduct detection is complicated by ion suppression in LC-ESI-MS due to protein aggregation post-inactivation . Researchers overcome this by:
- Using radiolabeled SCH 66712 with scintillation counting and autoradiography to confirm covalent binding .
- Employing Thr309 mutants to validate residue-specific adduction, as molecular docking predicts this residue’s proximity to the reactive intermediate .
- Avoiding reliance on heme loss as a marker (only 25% loss observed), focusing instead on activity assays and Western blotting .
Q. How do molecular docking studies resolve contradictions in SCH 66712’s inhibition of CYP2D6 versus CYP2C9/CYP2C19?
Despite similar metabolite profiles across CYP2D6, CYP2C9, and CYP2C19, SCH 66712 selectively inactivates CYP2D5. Docking reveals:
- CYP2D6 : The phenyl group aligns 2.2 Å from the heme iron, enabling π-π interactions with Phe120 (3.2 Å edge-to-edge) that promote reactive intermediate formation .
- CYP2C9 : The fluoropyrimidine ring faces the heme, reducing adduction potential. Horizontal binding orientations further limit inactivation efficiency . This differential binding rationalizes the lack of significant CYP2C9/CYP2C19 inhibition despite shared metabolic pathways .
Q. What methodological insights emerge from comparing SCH 66712’s inactivation kinetics with EMTPP?
SCH 66712’s lower partition ratio (~3 vs. EMTPP’s 99) implies fewer metabolites are needed for inactivation, complicating metabolite detection. Researchers optimize:
- Collision-induced dissociation (CID) : Focus on m/z 173 and 183 fragments to identify monooxygenated phenyl intermediates .
- Exogenous nucleophiles : GSH/NAC fail to trap intermediates, suggesting hard nucleophiles (e.g., Thr309) are targets, necessitating mutant studies .
- Time-dependent assays : Activity loss within 15 minutes highlights rapid adduct formation, requiring precise kinetic modeling .
Methodological Recommendations
- Metabolite Identification : Use high-resolution MS<sup>3</sup> to distinguish isomers (e.g., para- vs. ortho-hydroxylation) .
- Binding Studies : Combine spectral titration (Type I binding, Ks = 0.39 μM) with CO displacement assays to monitor heme integrity .
- Mutagenesis : Target Thr309 in CYP2D6 to validate adduction sites predicted by docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
